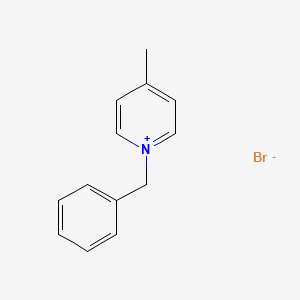

1-Benzyl-4-methylpyridin-1-ium bromide

Description

Significance of Quaternary Pyridinium (B92312) Salts in Modern Organic Chemistry

Quaternary pyridinium salts are a class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. This positive charge imparts unique physicochemical properties that make them highly valuable in modern organic chemistry. Current time information in NA. They are recognized for their utility as ionic liquids, phase-transfer catalysts, and as versatile intermediates in the synthesis of more complex molecules. The ability to modify the substituents on the pyridine ring and the nitrogen atom allows for the fine-tuning of their properties, making them adaptable to a wide range of chemical transformations. Current time information in NA.

Historical Context and Evolution of Pyridinium Derivative Research

The study of pyridine and its derivatives dates back to the 19th century, with significant advancements in their synthesis and understanding of their reactivity occurring over the decades. Initially, research focused on their isolation from natural sources and fundamental reactivity. The 20th century saw a surge in the exploration of pyridinium salts, particularly with the development of new synthetic methodologies. In recent years, the focus has shifted towards their application in cutting-edge areas such as materials science and catalysis, driven by the demand for more efficient and environmentally benign chemical processes.

Structural Classification and Diverse Applications of Pyridinium Compounds

Pyridinium compounds can be broadly classified based on the nature of the substituents on the pyridine ring and the quaternizing group on the nitrogen atom. These structural variations lead to a wide array of applications. For instance, those with long alkyl chains can act as surfactants, while others are employed as electrolytes in electrochemical devices. Their applications extend to medicinal chemistry, where certain pyridinium derivatives have been investigated for their biological activities.

Positioning of 1-Benzyl-4-methylpyridin-1-ium Bromide within Advanced Chemical Research

1-Benzyl-4-methylpyridin-1-ium bromide is a quaternary pyridinium salt that features a benzyl (B1604629) group and a methyl group attached to the pyridine ring. The presence of the benzyl group, in particular, can influence its electronic properties and steric hindrance, making it a subject of interest in advanced chemical research. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in areas where related pyridinium salts have shown promise, such as in catalysis and as a precursor for the synthesis of functionalized piperidines. The synthesis of structurally similar compounds, such as 1-(4-cyanobenzyl)-4-methylpyridinium bromide, typically involves the reaction of 4-methylpyridine (B42270) with the corresponding benzyl bromide in a suitable solvent like acetone (B3395972), followed by reflux and crystallization. researchgate.net

Scope and Objectives of the Comprehensive Academic Research Outline

This article aims to provide a detailed overview of 1-Benzyl-4-methylpyridin-1-ium bromide, drawing upon available data for the compound and its close structural analogs. The objective is to present a scientifically accurate and informative resource that covers its fundamental characteristics and potential role in contemporary chemical research, adhering strictly to the outlined topics.

Physicochemical Properties

The physicochemical properties of 1-Benzyl-4-methylpyridin-1-ium bromide can be inferred from computed data for its chloride analog and experimental data for related structures.

| Property | Value | Source |

| Molecular Formula | C13H14BrN | N/A |

| Molecular Weight | 276.16 g/mol | N/A |

| IUPAC Name | 1-benzyl-4-methylpyridin-1-ium bromide | N/A |

| Computed Molecular Weight (Chloride salt) | 219.71 g/mol | nih.gov |

| Computed Monoisotopic Mass (Chloride salt) | 219.0814771 Da | nih.gov |

Synthesis and Characterization

The synthesis of 1-Benzyl-4-methylpyridin-1-ium bromide would be expected to follow the general procedure for the quaternization of pyridines. This typically involves the reaction of 4-methylpyridine with benzyl bromide.

A general synthetic approach for a related compound, 1-(4-cyanobenzyl)-4-methylpyridinium bromide, involves stirring and refluxing 4-methylpyridine with 4-cyanobenzyl bromide in acetone. The product is then isolated by filtration and evaporation of the solvent. researchgate.net

Characterization of such pyridinium salts is commonly performed using spectroscopic methods. For instance, the 1H NMR spectrum of a related compound, 2-(1-methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium bromide, shows characteristic signals for the aromatic protons and the benzylic protons. unimi.it The crystal structure of analogous compounds, like 4-amino-1-(4-methylbenzyl)pyridinium bromide, has been determined by X-ray diffraction, revealing details about bond lengths and angles. nih.gov

Research and Applications

While specific research applications for 1-Benzyl-4-methylpyridin-1-ium bromide are not widely reported, its structural features suggest potential uses in fields where other pyridinium salts are active. For example, benzyl-substituted pyridinium salts have been investigated for their catalytic activity. The quaternized nitrogen and the presence of the benzyl group could make it a candidate for use as a phase-transfer catalyst or in the synthesis of ionic liquids.

Properties

IUPAC Name |

1-benzyl-4-methylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N.BrH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBKMKOCXFSIB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570673 | |

| Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57042-58-7 | |

| Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Methylpyridin 1 Ium Bromide

Principles of N-Alkylation in Pyridine (B92270) Chemistry: Quaternization Processes

The formation of 1-benzyl-4-methylpyridin-1-ium bromide is achieved through the N-alkylation of pyridine, a process also known as quaternization. This reaction transforms the tertiary nitrogen within the pyridine ring into a quaternary ammonium (B1175870) salt by creating a new carbon-nitrogen bond. quimicaorganica.org

Mechanistic Pathways of Pyridine N-Alkylation

The N-alkylation of pyridine and its derivatives, such as 4-picoline, with benzyl (B1604629) bromide follows a bimolecular nucleophilic substitution (SN2) mechanism. numberanalytics.com In this process, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide. quimicaorganica.orgnumberanalytics.com This is a concerted reaction where the formation of the new nitrogen-carbon bond and the breaking of the carbon-bromine bond happen simultaneously. numberanalytics.com The bromide ion is displaced and becomes the counterion to the newly formed pyridinium (B92312) cation. numberanalytics.com The transition state for this reaction involves a trigonal bipyramidal geometry with partially formed and broken bonds. numberanalytics.com

Influence of Substituents on Pyridine Reactivity

The reactivity of the pyridine nitrogen is influenced by substituents on the ring. rsc.orgacs.org Electron-donating groups, like the methyl group in 4-picoline (4-methylpyridine), enhance the nucleophilicity of the nitrogen atom. acs.org This is due to the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen, making it more reactive toward electrophiles. acs.org The position of the substituent is also important, with those at the 4-position (para) having a significant electronic effect. nih.gov In contrast, electron-withdrawing groups would decrease the reactivity of the pyridine ring for N-alkylation. acs.org

Role of Halogen Anions in Quaternization Kinetics

The rate of the quaternization reaction is significantly affected by the leaving group ability of the halide. numberanalytics.com For SN2 reactions, the ability of the halogen to act as a leaving group follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org This trend is inversely related to the basicity of the halide; weaker bases are better leaving groups because they are more stable. libretexts.orgpressbooks.pub Bromide is an effective leaving group due to its stability and the relative weakness of the carbon-bromine bond compared to the carbon-chlorine bond. numberanalytics.compressbooks.pub This allows for a faster reaction rate. While iodide is a better leaving group, benzyl bromide is often used due to its good balance of reactivity and stability. numberanalytics.comorganic-chemistry.org

Established Synthetic Routes to 1-Benzyl-4-methylpyridin-1-ium Bromide

The most common and direct method for preparing 1-benzyl-4-methylpyridin-1-ium bromide is the direct reaction of 4-picoline with benzyl bromide. nih.gov

Direct Reaction of 4-Picoline with Benzyl Bromide

This synthetic approach involves the nucleophilic attack of the nitrogen atom of 4-picoline on the benzylic carbon of benzyl bromide. quimicaorganica.org The reaction can be carried out in a suitable solvent or even under solvent-free conditions. unimi.it The resulting pyridinium salt often precipitates from the reaction mixture and can be isolated by filtration. nih.gov

The yield and efficiency of the synthesis are dependent on optimizing reaction conditions.

Solvent Effects on Reaction Efficiency and Product Purity

The choice of solvent plays a critical role in the Menshutkin reaction, influencing the reaction rate and yield. The reaction typically proceeds more efficiently in polar aprotic solvents, which can stabilize the charged transition state of this SN2 reaction.

A comparative analysis of different solvents for the synthesis of pyridinium salts, including those structurally similar to the target compound, provides insight into the optimal conditions. For instance, studies on the quaternization of pyridine derivatives have shown that solvents like acetonitrile (B52724), dimethylformamide (DMF), and acetone (B3395972) are effective. lew.ronih.gov A patent for a related synthesis of 1-benzyl-3-alkoxy-4-methylpyridinium chloride specifies acetonitrile as the solvent of choice, achieving a high yield of 94% after refluxing for 7 hours at 80°C. googleapis.com Another study on the synthesis of N-benzyl-4,4'-bipyridinium bromide also utilized acetonitrile at reflux for 3 hours. lew.ro In contrast, some preparations have been carried out in toluene, although this is a less polar solvent. ucla.edu The use of protic solvents like methanol (B129727) has also been reported, but can lead to side reactions, such as the formation of hemiacetals if carbonyl groups are present on the pyridine ring. semanticscholar.org

The following table summarizes the effect of different solvents on the synthesis of 1-Benzyl-4-methylpyridin-1-ium bromide, based on findings from related pyridinium salt syntheses.

Table 1: Effect of Solvents on the Synthesis of 1-Benzyl-4-methylpyridin-1-ium Bromide

| Solvent | Polarity | Typical Reaction Time | Typical Yield | Purity Considerations |

|---|---|---|---|---|

| Acetonitrile | High | 3-7 hours | High (often >90%) | Generally high purity, easy to remove. lew.rogoogleapis.com |

| Dimethylformamide (DMF) | High | 24-48 hours | Moderate to High (50-80%) | High boiling point can complicate removal. semanticscholar.org |

| Acetone | Medium | 12-24 hours | Moderate (around 70%) | Good for crystallizing the product. ugm.ac.id |

| Toluene | Low | 8-10 hours | Moderate | May require higher temperatures. ucla.edu |

| Methanol | High (Protic) | 4-8 hours | Variable | Risk of side reactions with sensitive functional groups. semanticscholar.org |

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of 1-Benzyl-4-methylpyridin-1-ium bromide from milligram to gram or kilogram quantities introduces several challenges. The exothermic nature of the Menshutkin reaction requires careful temperature control to prevent runaway reactions, especially on a larger scale. The choice of solvent becomes even more critical, not only for reaction efficiency but also for ease of handling, cost, and safety.

For industrial-scale production, factors such as the cost of raw materials, energy consumption, and waste generation are of paramount importance. Processes that require high pressure or use hazardous reagents like lithium aluminum hydride are generally considered unsuitable for large-scale industrial production due to safety risks and high costs. googleapis.com Similarly, reactions that are difficult to execute on a large scale, such as those in sealed tubes, are not favored. google.com

Purification at a larger scale can also be a bottleneck. While laboratory-scale synthesis might employ column chromatography, this is often not economically viable for industrial production. Crystallization is a more common method for purification on a larger scale. The choice of solvent for crystallization is crucial to obtain a high yield of pure product.

Alternative Synthetic Pathways and Precursor Modifications

While the direct quaternization of 4-methylpyridine (B42270) is the most common route, alternative pathways can be envisaged, particularly when specific substitution patterns are desired on the pyridine or benzyl ring.

One approach involves the modification of the pyridine ring before the quaternization step. For instance, if other functional groups are to be introduced onto the pyridine ring, it is often advantageous to do so before the N-alkylation. This is because the pyridinium salt is highly deactivated towards electrophilic substitution.

Another strategy involves the use of alternative benzylating agents. While benzyl bromide is commonly used, benzyl chloride or benzyl iodide could also be employed. The reactivity of the benzyl halide follows the order: benzyl iodide > benzyl bromide > benzyl chloride. nih.gov However, the choice of halide will also depend on its cost and availability.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. For the preparation of pyridinium salts like 1-Benzyl-4-methylpyridin-1-ium bromide, several advanced protocols have shown promise.

Microwave-Assisted Synthesis for Enhanced Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. For the synthesis of pyridinium salts, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. biomedres.us

The quaternization of various pyridine derivatives under microwave heating has been reported to be significantly faster and more efficient. semanticscholar.orgnih.gov For example, a study on the microwave-assisted quaternization of poly(4-vinylpyridine) showed that high degrees of quaternization could be achieved in less than an hour, a reaction that can take days with conventional heating. ijcce.ac.ir This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

The following table illustrates a comparison of conventional versus microwave-assisted synthesis for the preparation of 1-Benzyl-4-methylpyridin-1-ium bromide, with expected outcomes based on literature for similar compounds.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Typical Yield | Energy Efficiency |

|---|---|---|---|

| Conventional Heating (Reflux) | 3-24 hours | 70-95% | Lower |

| Microwave-Assisted Synthesis | 5-30 minutes | 85-98% | Higher |

Green Chemistry Approaches in Pyridinium Salt Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of pyridinium salts, several green approaches are being explored.

One promising technique is solvent-free or neat reaction conditions. A study demonstrated the synthesis of benzyl-substituted pyridinium bromides using a solvent-free, silica-supported approach under muffle furnace conditions, which was completed in a shorter time with a higher yield and easier work-up compared to conventional methods. nih.gov Another green approach involves the use of ultrasound-assisted procedures, which can enhance reaction rates and yields. researchgate.net

The use of more benign solvents is also a key aspect of green chemistry. While acetonitrile is effective, its toxicity is a concern. Exploring greener solvents like ethanol (B145695) or even water, where applicable, is an area of active research.

Flow Chemistry Methodologies for Continuous Production and Process Intensification

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of pyridinium salts. These include better control over reaction parameters such as temperature and mixing, enhanced safety for exothermic reactions, and the potential for automated, continuous production. nih.govnih.gov

The synthesis of pyridinium salts has been successfully demonstrated using flow chemistry. ucla.edu A continuous flow process allows for rapid optimization of reaction conditions, such as residence time and temperature, to maximize yield and production rate. ucla.edu This methodology is particularly well-suited for industrial-scale production, where process intensification and automation are highly desirable. The use of flow reactors can also enable the safe use of highly reactive intermediates that would be difficult to handle in a batch process. nih.gov

Chiral Analogues and Stereoselective Synthesis Research

The introduction of chirality into the 1-benzyl-4-methylpyridin-1-ium scaffold opens up possibilities for its use in asymmetric synthesis and as a chiral resolving agent. Research in this area is focused on developing efficient and highly selective synthetic routes.

Strategies for the Synthesis of Chiral 1-Benzyl-4-methylpyridinium Derivatives

The synthesis of chiral derivatives of 1-benzyl-4-methylpyridin-1-ium bromide can be approached through several strategic pathways, primarily involving the introduction of a chiral element either on the benzyl group, the pyridine ring, or through the use of a chiral counter-ion. These strategies aim to achieve high enantioselectivity and diastereoselectivity.

One prominent strategy involves the use of chiral primary amines in the synthesis. This approach has been effectively demonstrated in the rhodium-catalyzed reductive transamination of pyridinium salts to produce chiral piperidines. dicp.ac.cnresearchgate.netbohrium.com While the final product in those studies is a piperidine (B6355638), the initial step involves the formation of a chiral pyridinium salt intermediate. By adapting this methodology, a chiral benzylamine (B48309) or a chiral amine containing a benzyl moiety could be reacted with a suitable pyridine precursor to introduce chirality. The key to this method is the transfer of chirality from the amine to the resulting pyridinium structure.

Another powerful technique is the catalytic asymmetric dearomatization of pyridinium salts . nih.govacs.org This method utilizes a chiral catalyst, often a transition metal complex, to control the stereochemical outcome of a nucleophilic addition to the pyridinium ring. For instance, the enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents and a chiral copper catalyst has been reported to yield enantioenriched 1,4-dihydropyridines with high selectivity. nih.govacs.org This approach could be adapted to synthesize chiral precursors that can then be converted to the desired chiral 1-benzyl-4-methylpyridinium derivatives.

The incorporation of chiral auxiliaries onto the pyridine core is a more traditional yet effective method. acs.org These auxiliaries can direct the stereoselective functionalization of the pyridinium ring, after which the auxiliary can be removed. This strategy provides a reliable way to control the stereochemistry of the final product.

Furthermore, the synthesis of chiral pyridinium ionic liquids offers valuable insights. nih.gov For example, the reaction of Zincke's salt with chiral primary amines, such as (R)- or (S)-1-phenylethylamine, has been used to create enantiopure alkyl pyridinium chlorides. nih.gov This principle can be directly applied to the synthesis of chiral analogues of 1-benzyl-4-methylpyridin-1-ium bromide by using a chiral benzylamine derivative. Microwave-assisted synthesis has also been shown to accelerate the formation of chiral pyridinium salts via Zincke's reaction, often with improved yields and reduced racemization compared to conventional heating methods. researchgate.net

Below is a table summarizing potential strategies for the synthesis of chiral 1-benzyl-4-methylpyridinium derivatives:

| Strategy | Description | Key Reagents/Catalysts | Potential Outcome |

| Chiral Primary Amine Transamination | Reaction of a suitable pyridine precursor with a chiral benzylamine derivative, potentially followed by reduction to a chiral piperidine or used directly as the chiral pyridinium salt. | Chiral benzylamines, Rhodium catalysts | Enantiomerically enriched pyridinium salts or their derivatives. |

| Catalytic Asymmetric Dearomatization | Enantioselective addition of a nucleophile to a pyridinium salt, catalyzed by a chiral transition metal complex. | Chiral copper catalysts, Grignard reagents | Chiral dihydropyridine (B1217469) precursors for further functionalization. |

| Chiral Auxiliaries | Attachment of a removable chiral group to the pyridine ring to direct stereoselective reactions. | Various chiral auxiliaries | Diastereomerically pure intermediates that can be converted to the target chiral product. |

| Zincke Reaction with Chiral Amines | Reaction of Zincke's salt with a chiral benzylamine to directly form the chiral pyridinium salt. | Zincke's salt, Chiral benzylamines | Enantiopure 1-(chiral-benzyl)-4-methylpyridinium bromides. |

Investigation of Spontaneous Resolution Phenomena in Pyridinium Salts

Spontaneous resolution, also known as spontaneous enantiomeric resolution, is a crystallization phenomenon where a racemic mixture crystallizes to form a conglomerate, which is a physical mixture of enantiopurified crystals of the two enantiomers. This process is of great interest as it offers a direct method for chiral separation without the need for chiral resolving agents.

While the study of spontaneous resolution in pyridinium salts is not as extensively documented as in other classes of compounds, the principles of crystal packing and intermolecular interactions are key to understanding its potential occurrence. For a spontaneous resolution to occur, the crystal lattice of the homochiral molecules (molecules of the same chirality) must be more stable than the crystal lattice of the racemic compound.

Research into the crystal structures of pyridinium salts provides some clues. For instance, the crystal structure of various N-benzylpyridinium bromide derivatives reveals the importance of hydrogen bonding and π-π stacking interactions in the crystal packing. nih.gov In the case of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, the cation and anion are linked by an N–H⋯Br hydrogen bond, and the cations stack along a crystallographic axis, linked by further C–H⋯Br interactions and offset π–π interactions. nih.gov For spontaneous resolution to be favored, these interactions would need to be more energetically favorable in a homochiral crystal lattice.

The formation of chiral pyridinium salts with chiral anions can also influence crystallization behavior. The use of chiral anions can lead to the formation of diastereomeric salts, which can then be separated by fractional crystallization. While this is not spontaneous resolution of enantiomers, it is a related and widely used method for chiral resolution.

A study on palladate salts from chiral pyridinium ionic liquids showed that the crystal structures of these salts are heavily influenced by hydrogen bonding interactions. nih.govresearchgate.net The synthesis of (R)- and (S)-1-phenylethylpyridinium chloride and their subsequent use in forming metal complexes highlights how chirality can be introduced and maintained in the solid state. nih.govresearchgate.net

Despite these related studies, direct investigations into the spontaneous resolution of 1-benzyl-4-methylpyridin-1-ium bromide itself are not prevalent in the reviewed literature. The occurrence of spontaneous resolution is highly specific to the compound and the crystallization conditions. Therefore, a systematic investigation involving the crystallization of racemic chiral analogues of 1-benzyl-4-methylpyridin-1-ium bromide under various conditions (e.g., different solvents, temperatures, and saturation levels) would be necessary to determine if this phenomenon can be observed.

The following table outlines hypothetical factors that could influence the spontaneous resolution of chiral 1-benzyl-4-methylpyridinium bromide analogues:

| Factor | Potential Influence on Spontaneous Resolution |

| Molecular Structure | The presence of specific functional groups that can form strong, directional intermolecular interactions (e.g., hydrogen bonding, halogen bonding) can favor the formation of a more stable homochiral lattice. |

| Solvent | The polarity and hydrogen bonding capability of the solvent can affect the solubility of the racemate versus the enantiomers and influence the crystal packing. |

| Temperature | The temperature can affect the thermodynamic stability of the racemic compound versus the conglomerate. Some systems exhibit a transition temperature above or below which spontaneous resolution is possible. |

| Supersaturation | The level of supersaturation can influence the nucleation kinetics of the enantiopure crystals versus the racemic crystals. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 4 Methylpyridin 1 Ium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full analysis of 1-benzyl-4-methylpyridin-1-ium bromide would involve a suite of NMR experiments.

High-Resolution ¹H NMR: Chemical Shift Analysis and Coupling Constants

A high-resolution ¹H NMR spectrum would provide precise information about the electronic environment of the hydrogen atoms in the molecule. The expected spectrum for 1-benzyl-4-methylpyridin-1-ium bromide would show distinct signals for the protons on the benzyl (B1604629) group and the 4-methylpyridinium core.

Pyridinium (B92312) Protons: The formation of the pyridinium salt significantly deshields the ring protons. The protons ortho to the positively charged nitrogen (H2/H6) would appear at a high chemical shift (downfield), likely as a doublet. The protons meta to the nitrogen (H3/H5) would appear at a slightly lower chemical shift, also as a doublet.

Benzyl Protons: The five protons of the phenyl ring would typically appear in the aromatic region. The two methylene (B1212753) protons (CH₂) connecting the phenyl ring to the pyridinium nitrogen would be deshielded by the adjacent positive charge and would appear as a sharp singlet.

Methyl Protons: The methyl group (CH₃) at the C4 position of the pyridinium ring would also present as a singlet, at a characteristic chemical shift for an alkyl group attached to an aromatic ring.

Analysis of the coupling constants (J-values) between adjacent protons would confirm their connectivity within the molecular framework. However, specific chemical shift and coupling constant data for this compound are not available in the searched literature.

¹³C NMR: Carbon Framework Assignment and Substituent Effects

A ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. For 1-benzyl-4-methylpyridin-1-ium bromide, distinct signals would be expected for each carbon in the benzyl and methylpyridinium moieties.

Pyridinium Carbons: The carbons of the pyridinium ring would be significantly affected by the positive charge on the nitrogen atom. The C2/C6 and C4 carbons would be the most deshielded.

Benzyl Carbons: The spectrum would show signals for the quaternary carbon and the various CH carbons of the phenyl ring, as well as the methylene (CH₂) carbon.

Methyl Carbon: A signal for the C4-methyl carbon would be observed in the aliphatic region of the spectrum.

Detailed assignment of each carbon signal would typically be confirmed using 2D NMR techniques. No publicly available ¹³C NMR spectrum for this compound could be located.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure and connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming, for example, the connectivity between the ortho and meta protons on the pyridinium ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity across quaternary carbons and the nitrogen atom, for instance, by showing a correlation from the benzylic CH₂ protons to the C2/C6 carbons of the pyridinium ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the molecule's preferred conformation. For example, a NOESY spectrum could show through-space interactions between the benzylic protons and the H2/H6 protons of the pyridinium ring.

While the principles of these techniques are well-established, no specific 2D NMR data for 1-benzyl-4-methylpyridin-1-ium bromide has been found in the literature.

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as bond rotation. For 1-benzyl-4-methylpyridin-1-ium bromide, VT-NMR could be used to study the rotation around the C-N bond connecting the benzyl group to the pyridinium ring. At low temperatures, this rotation might slow sufficiently to cause the H2 and H6 protons (and C2/C6 carbons) to become magnetically non-equivalent, leading to signal broadening or splitting. No such studies have been reported for this compound.

Solid-State NMR Investigations for Crystalline or Amorphous Forms

Solid-State NMR (ssNMR) provides structural information on solid materials, which can be crystalline or amorphous. For the crystalline 1-benzyl-4-methylpyridin-1-ium bromide, ssNMR could reveal details about the packing of ions in the crystal lattice and identify the presence of different polymorphs. This technique is complementary to X-ray crystallography. There is no indication in the available literature of ssNMR having been performed on this compound.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For an ionic compound like 1-benzyl-4-methylpyridin-1-ium bromide, electrospray ionization (ESI) is the preferred technique. The analysis would be expected to show a prominent peak for the cationic part of the molecule, [C₁₃H₁₄N]⁺, with a specific mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition of this cation with high accuracy. The fragmentation pattern upon collision-induced dissociation (CID) would likely involve the cleavage of the benzyl group, yielding characteristic fragment ions. Specific HRMS or fragmentation data for 1-benzyl-4-methylpyridin-1-ium bromide are not currently available in public databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For 1-benzyl-4-methylpyridin-1-ium bromide, HRMS is applied to determine the exact mass of the organic cation, 1-benzyl-4-methylpyridin-1-ium ([C₁₃H₁₄N]⁺).

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. This calculated value is then compared against the experimentally determined mass. The close agreement between the theoretical and experimental values, typically within a few parts per million (ppm), confirms the molecular formula of the cation. The molecular formula of the cation is established as C₁₃H₁₄N⁺, and its theoretical monoisotopic mass is 184.11262 Da. nih.gov

Table 1: Theoretical Exact Mass Calculation for the 1-Benzyl-4-methylpyridin-1-ium Cation

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon-12 | 13 | 12.00000 | 156.00000 |

| Hydrogen-1 | 14 | 1.00783 | 14.10962 |

| Nitrogen-14 | 1 | 14.00307 | 14.00307 |

| Total | 184.11269 |

Note: Data derived from standard isotopic masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the premier technique for analyzing ionic compounds such as 1-benzyl-4-methylpyridin-1-ium bromide. As a soft ionization method, ESI-MS facilitates the transfer of pre-existing ions from solution into the gas phase with minimal fragmentation.

When a solution of 1-benzyl-4-methylpyridin-1-ium bromide is analyzed using positive-ion ESI-MS, the instrument directly detects the intact cation, [1-benzyl-4-methylpyridin-1-ium]⁺. The resulting mass spectrum is expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 184.11, corresponding to the monoisotopic mass of the cation [C₁₃H₁₄N]⁺. The simplicity of the spectrum, dominated by the molecular ion, is a hallmark of ESI-MS and provides a rapid confirmation of the cation's molecular weight.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing and analyzing the fragmentation of a selected precursor ion. For 1-benzyl-4-methylpyridin-1-ium, the cation with m/z 184.11 is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the connectivity of the molecule.

The most probable fragmentation pathway involves the cleavage of the C-N bond between the pyridinium ring and the benzylic methylene group, as it is the most labile bond in the structure. This heterolytic cleavage is expected to produce two primary fragments: the stable benzyl cation (which may rearrange to the even more stable tropylium (B1234903) ion) and a neutral 4-methylpyridine (B42270) molecule. The detection of the fragment ion at m/z 91 is a strong indicator of the benzyl moiety.

Table 2: Predicted MS/MS Fragmentation of the 1-Benzyl-4-methylpyridin-1-ium Cation

| Precursor Ion (m/z) | Proposed Fragment | Formula of Fragment | Fragment m/z (Predicted) |

| 184.11 | Benzyl/Tropylium cation | [C₇H₇]⁺ | 91.05 |

| 184.11 | 4-Methylpyridine | C₆H₇N | 93.06 (Neutral Loss) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Characteristic Vibrational Frequencies of Pyridinium Ring and Benzyl Moieties

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the characteristic vibrations of functional groups within a molecule. The spectra of 1-benzyl-4-methylpyridin-1-ium bromide are characterized by distinct bands arising from the pyridinium core, the benzyl substituent, and the methyl group.

Pyridinium Ring Vibrations: The aromatic pyridinium ring gives rise to several characteristic bands. C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. elixirpublishers.com The ring stretching vibrations (C=C and C=N) produce a series of sharp bands in the 1640-1450 cm⁻¹ range. A band around 1635 cm⁻¹ is a particularly useful marker for the pyridinium ring. researchgate.net

Benzyl Moiety Vibrations: The benzyl group contributes its own set of aromatic and aliphatic vibrations. The aromatic C-H stretches overlap with those of the pyridinium ring above 3000 cm⁻¹. The methylene (-CH₂-) bridge shows symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.

Methyl Group Vibrations: The 4-methyl group exhibits characteristic C-H stretching modes around 2980-2870 cm⁻¹.

Table 3: Key Vibrational Frequencies for 1-Benzyl-4-methylpyridin-1-ium Bromide

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H Stretching | Aromatic (Pyridinium & Benzyl) | 3100 - 3000 |

| C-H Stretching (asymm/symm) | Methylene (-CH₂-) & Methyl (-CH₃) | 2980 - 2850 |

| C=C and C=N Ring Stretching | Pyridinium Ring | 1640 - 1450 |

| Aromatic Ring Stretching | Benzyl Ring | 1605, 1585, 1495 |

| C-H Bending | Methylene & Methyl | 1465 - 1380 |

| C-H Out-of-Plane Bending | Aromatic Rings | 900 - 700 |

Note: These are approximate ranges derived from literature on similar compounds. elixirpublishers.comresearchgate.net

Analysis of Anion-Cation Interactions through Vibrational Spectroscopy

In the solid state, the bromide anion and the 1-benzyl-4-methylpyridin-1-ium cation interact via electrostatic forces and weak C-H···Br⁻ hydrogen bonds. These interactions can subtly perturb the vibrational frequencies of the cation. researchgate.netnih.gov The protons on the pyridinium ring, being adjacent to the positive nitrogen center, are sufficiently acidic to act as hydrogen bond donors to the bromide anion.

This cation-anion interaction can lead to small shifts in the positions and changes in the intensities of the C-H stretching and bending modes of the pyridinium ring. The electron-donating methyl group can influence the electronic environment of the cation, which in turn can modulate the strength of the cation-anion interaction compared to unsubstituted pyridinium salts. osti.gov The study of these spectral shifts, particularly in comparison to salts with different anions, can provide valuable information on the nature and strength of the inter-ionic forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1-benzyl-4-methylpyridin-1-ium bromide is expected to display absorptions related to its aromatic components and potential charge-transfer interactions.

The primary electronic transitions are the π → π* transitions associated with the conjugated π-systems of the pyridinium and benzyl rings. These are typically high-energy transitions, resulting in intense absorption bands in the UV region, likely at wavelengths below 300 nm. By analogy with similar aromatic and viologen-type structures, strong absorptions can be expected around 200-260 nm. mdpi.com

Furthermore, a significant feature in pyridinium halide salts can be the appearance of a charge-transfer (CT) band. This absorption arises from the transfer of an electron from the electron-rich bromide anion (donor) to the electron-deficient pyridinium cation (acceptor). These CT bands are generally broad and appear at longer wavelengths than the π → π* transitions, sometimes extending into the visible part of the spectrum. The position and intensity of this band are highly sensitive to the solvent environment and are often more pronounced in the solid state or in nonpolar solvents where ion pairing is more significant. mdpi.com

Table 4: Expected Electronic Transitions for 1-Benzyl-4-methylpyridin-1-ium Bromide

| Type of Transition | Chromophore | Expected Wavelength Region |

| π → π | Pyridinium Ring | < 280 nm |

| π → π | Benzyl Ring | < 280 nm |

| Charge-Transfer (CT) | Bromide Anion to Pyridinium Cation | 280 - 400 nm (Solvent Dependent) |

Note: Wavelengths are estimations based on data for analogous compounds. mdpi.comsharif.edusharif.edu

Analysis of Electronic Absorption Characteristics and Transitions

Detailed experimental data on the electronic absorption characteristics of 1-benzyl-4-methylpyridin-1-ium bromide are not extensively available in the public domain. However, the electronic transitions of this molecule can be inferred from its constituent chromophores: the benzyl group and the 4-methylpyridinium cation.

The UV-Vis spectrum of benzylpyridinium derivatives is generally characterized by absorptions originating from π → π* transitions within the benzene (B151609) and pyridinium rings. The benzyl moiety typically exhibits absorption bands characteristic of the benzene ring, which are often observed in the region of 250-270 nm. The pyridinium ring, being an aromatic heterocycle, also displays π → π* transitions. The positive charge on the nitrogen atom in the pyridinium ring influences the energy of these transitions.

For substituted benzyl-type radicals, it has been observed that substitutions on the benzene ring can cause a red-shift in the electronic D1 → D0 transition. researchgate.net While 1-benzyl-4-methylpyridin-1-ium bromide is not a radical, this principle of substitution affecting electronic transitions is broadly applicable. The presence of the methyl group on the pyridinium ring and the benzyl group on the nitrogen atom will modulate the electronic structure and, consequently, the absorption maxima. Theoretical studies on related pyridinium salts, such as tripyridinium bis[tetrabromidoferrate(III)] bromide, have been used to calculate and interpret their UV-Vis absorption spectra, indicating the complexity and the need for computational support in assigning specific electronic transitions. sharif.edusharif.edu

Solvent Polarity Effects on UV-Vis Spectra

Specific experimental studies on the solvatochromic behavior of 1-benzyl-4-methylpyridin-1-ium bromide are not readily found in the surveyed literature. However, the phenomenon of solvatochromism is expected in this compound due to its ionic nature and the presence of polarizable aromatic systems. The effect of solvent polarity on the UV-Vis spectra of similar organic salts is a well-documented phenomenon.

Generally, for pyridinium salts, a change in solvent polarity can lead to shifts in the absorption maxima. This is attributed to differential solvation of the ground and excited states. For instance, in a computational study of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a red shift was predicted in the UV absorption features when moving from the gas phase to a polar solvent like methanol (B129727). unimi.it This is indicative of the stabilization of the excited state in a polar environment. For ionic compounds like 1-benzyl-4-methylpyridin-1-ium bromide, the bromide anion's interaction with the pyridinium cation can also be influenced by the solvent, which in turn can affect the electronic transitions.

X-ray Crystallography for Precise Solid-State Molecular Architecture

While the specific crystal structure of 1-benzyl-4-methylpyridin-1-ium bromide is not available in the reviewed literature, detailed crystallographic data for closely related compounds provide significant insight into its likely solid-state architecture.

Determination of Crystal Structure and Unit Cell Parameters

The crystal structure of analogous compounds, such as 4-amino-1-(4-methylbenzyl)pyridinium bromide, has been determined by single-crystal X-ray diffraction. researchgate.net This compound, which differs by the presence of an amino group on the pyridine (B92270) ring and the methyl group on the benzyl ring, provides a strong model for the expected structural parameters.

For 4-amino-1-(4-methylbenzyl)pyridinium bromide, the crystal system is orthorhombic. It is reasonable to anticipate that 1-benzyl-4-methylpyridin-1-ium bromide would also crystallize in a common crystal system, with unit cell parameters influenced by the specific packing of the ions.

Table 1: Crystal Data for an Analogous Compound: 4-Amino-1-(4-methylbenzyl)pyridinium Bromide

| Parameter | Value |

| Formula | C13H15N2+·Br− |

| Molecular Weight | 279.18 |

| Crystal System | Orthorhombic |

| Space Group | Not specified in abstract |

| a (Å) | 10.5646 (6) |

| b (Å) | 18.7980 (11) |

| c (Å) | 26.9782 (16) |

| V (ų) | 5357.7 (5) |

| Z | 16 |

Data from the crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide. researchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, the crystal packing of 1-benzyl-4-methylpyridin-1-ium bromide would be dictated by a network of intermolecular interactions. Based on the analysis of related structures, the dominant interactions are expected to be electrostatic attractions between the pyridinium cation and the bromide anion, as well as various hydrogen bonds. nih.gov

In the crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide, the cations and anions are connected by N—H⋯Br hydrogen bonds. researchgate.net Furthermore, C—H⋯Br hydrogen bonds link these units to form a three-dimensional network. researchgate.net For 1-benzyl-4-methylpyridin-1-ium bromide, which lacks the amino group, the primary hydrogen bonding would involve the aromatic and aliphatic C-H groups of the cation and the bromide anion. The crystal packing of benzyl(methyl)phenyl[(piperidin-1-ium-1-yl)methyl]silane bromide also shows a dominant N—H⋯Br hydrogen bond. nih.gov

Conformational Analysis and Stereochemical Features in the Solid State

The conformation of the 1-benzyl-4-methylpyridin-1-ium cation in the solid state is of significant interest. In the analogous 4-amino-1-(4-methylbenzyl)pyridinium cation, the planes of the pyridine and benzene rings are inclined to one another at angles of 79.32 (8)° and 82.30 (10)° for the two independent ion pairs in the asymmetric unit. researchgate.net A similar twisted conformation is expected for 1-benzyl-4-methylpyridin-1-ium bromide to minimize steric hindrance between the two aromatic rings.

Reactivity and Mechanistic Investigations Involving 1 Benzyl 4 Methylpyridin 1 Ium Bromide

Nucleophilic Reactivity Towards the Pyridinium (B92312) Ring and Substituents

The positively charged nitrogen atom in the pyridinium ring significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. The presence of the benzyl (B1604629) group on the nitrogen and the methyl group at the 4-position influences the regiochemistry and stereochemistry of these reactions.

The addition of nucleophiles to N-substituted pyridinium salts is a well-established method for the synthesis of dihydropyridine (B1217469) derivatives. The regioselectivity of this addition is primarily dictated by the electronic and steric properties of both the pyridinium salt and the incoming nucleophile. For 1-benzyl-4-methylpyridin-1-ium bromide, nucleophilic attack can theoretically occur at the C2, C3, C5, or C6 positions of the pyridinium ring. However, due to the electron-withdrawing nature of the quaternary nitrogen, the C2/C6 and C4 positions are the most electrophilic.

In related N-alkylpyridinium salts, particularly those with an electron-withdrawing group in the 3-position, nucleophilic addition is often directed to the C4-position, leading to the formation of 1,4-dihydropyridines. nih.govnih.gov For instance, the copper-catalyzed addition of Grignard reagents to N-benzylpyridinium salts has been shown to be highly regioselective for the 1,4-adduct. nih.gov While specific studies on 1-benzyl-4-methylpyridin-1-ium bromide are not extensively documented, the presence of the methyl group at the 4-position would sterically hinder direct attack at this site. Consequently, nucleophilic addition is more likely to occur at the C2 and C6 positions.

The classic Zincke reaction, which involves the reaction of a pyridine (B92270) with 2,4-dinitrochlorobenzene and a primary amine, proceeds through the opening of the pyridinium ring after nucleophilic attack. wikipedia.org This highlights the susceptibility of the pyridinium ring to nucleophilic addition that can lead to ring-opening.

The synthesis of various 1,4-dihydropyridine (B1200194) derivatives often starts from pyridinium salt precursors, underscoring the synthetic utility of nucleophilic additions to these scaffolds. nih.govresearchgate.netgoogle.comnih.gov For example, the synthesis of 1,1′-((1-benzyl-3,5-bis(dodecyloxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl)bis(methylene))bis(pyridin-1-ium) dibromides demonstrates the formation of a 1,4-dihydropyridine core from a pyridinium precursor. nih.govresearchgate.net

Stereoselectivity in these reactions becomes a factor when the addition creates a new chiral center. For 1-benzyl-4-methylpyridin-1-ium bromide, nucleophilic addition at the C2 or C6 position would not generate a chiral center on the ring itself, unless the nucleophile is chiral. However, in more complex pyridinium systems, the use of chiral auxiliaries or catalysts can induce high levels of stereoselectivity. scripps.edu

Pyridinium intermediates can undergo various rearrangement reactions, often driven by the formation of more stable products. While specific rearrangement reactions involving intermediates directly derived from 1-benzyl-4-methylpyridin-1-ium bromide are not widely reported, studies on related systems provide insight into possible pathways.

One such example is the thermal rearrangement observed in complex pyridinium salts, where an N-(2-pyridyl) group has been shown to rearrange from the pyridinium nitrogen to the nitrogen atom of a substituent. psu.edu The Zincke reaction mechanism also involves a rearrangement following the initial nucleophilic addition and ring opening to form a conjugated system before the final cyclization to a new pyridinium salt. wikipedia.org

Furthermore, pyridinium salts can serve as precursors for radical species through single electron reduction, which can then undergo fragmentation and recombination, effectively a form of rearrangement. rsc.orgnih.gov

Anion Exchange Reactions and Counterion Effects on Chemical Behavior

As an ionic salt, the chemical behavior of 1-benzyl-4-methylpyridin-1-ium bromide in solution is significantly influenced by the nature of its counterion, the bromide anion, and its ability to exchange with other anions present in the medium.

Anion exchange in ionic liquids and pyridinium salts is a common phenomenon that can alter the physical and chemical properties of the salt. The exchange of the bromide anion in 1-benzyl-4-methylpyridin-1-ium bromide with other anions is a reversible process governed by kinetic and thermodynamic factors. A simple and efficient protocol for halide exchange in imidazolium (B1220033) ionic liquids using anion exchange resins has been developed, which could be applicable to pyridinium salts. rsc.org

The following table presents thermodynamic data for the binding of different anions to a polyammonium cation, which can serve as an illustrative model for the relative affinities of different anions to the 1-benzyl-4-methylpyridin-1-ium cation.

| Anion | ΔG⁰ (kJ/mol) | ΔH⁰ (kJ/mol) | TΔS⁰ (kJ/mol) |

| Chloride | -10.5 | 5.2 | 15.7 |

| Sulfate | -18.2 | 8.5 | 26.7 |

| Phosphate (HPO₄²⁻) | -19.5 | 9.1 | 28.6 |

Data adapted from a study on polyammonium cations and represents a model system. nih.gov

The aggregation behavior, such as the critical micelle concentration (cmc), is also dependent on the counterion. Generally, the cmc decreases with increasing counterion size and hydrophobicity. rug.nl The nature of the counterion also affects the morphology of the aggregates formed. rug.nl

In a study on ionic liquid crystals based on pyridinium salts, replacing the bromide anion with a larger hexafluorophosphate (B91526) (PF₆⁻) anion was found to suppress the liquid crystalline properties, indicating a significant influence of the counterion on the supramolecular organization. mdpi.com The table below summarizes the effect of different counterions on the hemolytic activity of a generic pyridinium surfactant, which provides a qualitative comparison of counterion effects.

| Counterion | Hemolytic Concentration C₁₀₀ (mol/L) |

| Bromide⁻ | 0.00018 |

| Chloride⁻ | 0.00025 |

| Iodide⁻ | 0.00022 |

| Nitrate⁻ | 0.00040 |

This data is for a generic N-dodecylpyridinium salt and serves to illustrate the trend of counterion influence. nih.gov

Dynamic Covalent Chemistry (DCC) and Reversible Bond Formation

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex chemical systems that can adapt their constitution in response to external stimuli. rsc.org Pyridinium salts, including 1-benzyl-4-methylpyridin-1-ium bromide, have the potential to be components of such systems due to the reversible nature of certain reactions they can undergo.

The formation of pyridinium salts itself can be a reversible process. More relevant to DCC is the reversible addition of nucleophiles to the pyridinium ring. For example, the addition of thiols to activated pyridinium rings can be reversible, allowing for the dynamic exchange of components.

Furthermore, pyridinium salts can act as precursors in radical reactions. The single-electron reduction of a pyridinium salt can generate a radical species, which can then participate in reversible addition-fragmentation chain transfer (RAFT) processes. rsc.org These processes are characterized by a dynamic equilibrium between dormant and active species, a key feature of DCC. While direct applications of 1-benzyl-4-methylpyridin-1-ium bromide in DCC are not extensively reported, its chemical functionalities make it a plausible candidate for incorporation into such dynamic systems. The reversible nature of the interaction between a complex pyridinium-based sensor and copper ions has been demonstrated, showcasing the potential for reversible bond formation. researchgate.net

Reaction Kinetics and Thermodynamics Studies

The kinetics and thermodynamics of reactions involving 1-benzyl-4-methylpyridin-1-ium bromide are fundamental to understanding its reactivity and optimizing reaction conditions.

Determination of Rate Constants and Activation Parameters

The formation of 1-benzyl-4-methylpyridin-1-ium bromide occurs via the Menshutkin reaction, which is a second-order nucleophilic substitution (SN2) reaction between a tertiary amine (4-methylpyridine) and an alkyl halide (benzyl bromide). tue.nlwikipedia.org The reaction rate is dependent on the concentrations of both reactants. tue.nl

Kinetic studies on the closely related system of poly(4-vinyl pyridine) reacting with benzyl bromide in sulpholane have provided valuable insights into the rate constants and activation parameters for pyridinium salt formation. rsc.org The reaction is characterized by rate constants (ki) for the reaction of a pyridyl group with a specific number of already reacted neighbors (i=0, 1, or 2). rsc.org The data indicates a retardation effect as the reaction progresses, which is primarily attributed to steric hindrance rather than electrostatic effects. rsc.org

The activation energy for the initial quaternization of a pyridyl group with benzyl bromide has been determined, providing a quantitative measure of the energy barrier for the reaction. rsc.org

Interactive Table: Kinetic Data for the Quaternization of Poly(4-vinyl pyridine) with Benzyl Bromide in Sulpholane rsc.org

| Reagent | k0 (x 104 L mol-1 s-1) at 60°C | K (k1/k0) | L (k2/k0) | E0 (kJ mol-1) |

| Benzyl bromide | 12.0 | 0.75 | 0.34 | 52.6 ± 4.9 |

This data is for the reaction of benzyl bromide with poly(4-vinyl pyridine), a polymeric analogue of 4-methylpyridine (B42270). k0, k1, and k2 are the rate constants for the reaction of a pyridyl group with 0, 1, and 2 reacted neighbors, respectively. E0 is the activation energy for the initial reaction.

Equilibrium Studies and Thermodynamic Characterization of Reactions

For instance, equilibrium constants have been determined for charge-transfer complex formation between various pyridinium iodides and iodide ions. acs.org These studies, although involving a different halide and a different type of interaction, highlight the methods used for the thermodynamic characterization of pyridinium salt reactions.

In a different context, the thermodynamics of association for N-alkylpyridinium bromides have been examined through association constants, which were used to determine the changes in Gibbs free energy (ΔG°a), entropy (ΔS°a), and enthalpy (ΔH°a). researchgate.net These investigations provide insights into ion-ion and ion-solvent interactions, which are key to understanding the behavior of these salts in solution. researchgate.net

Degradation Pathways and Stability Studies under Environmental and Reaction Conditions

The stability of 1-benzyl-4-methylpyridin-1-ium bromide is a critical factor in its synthesis, storage, and application. The pyridinium ring is generally stable, but it can be susceptible to degradation under certain conditions.

One potential degradation pathway for pyridinium salts, particularly under alkaline conditions, is through hydroxide (B78521) attack. rsc.org For some pyridinium-based anion exchange membranes, degradation can occur via hydroxide attack at the ortho or para positions of the pyridinium ring, which can lead to the formation of 2-pyridone structures. rsc.org The stability is influenced by the substituents on the pyridinium ring; for example, bulky substituents at the 2 and 6 positions can enhance alkaline stability. rsc.org

The stability of N-benzylpyridinium compounds is also relevant. While generally stable, the C-N bond can be cleaved under certain reductive conditions. nih.gov The reduction of pyridinium salts can lead to the formation of pyridyl radicals, which can then undergo further reactions. nih.gov

Under environmental conditions, the biodegradation of pyridinium compounds is a possible degradation pathway. However, N-benzyl-alkylpyridinium chlorides are considered to be inherently biodegradable, with variable sorption to soils and sediments. santos.com The hydrolysis of pyridinium salts, where the pyridinium cation acts as a weak acid, can also occur, although this is more significant for salts of weak bases. bccampus.ca

Applications in Organic Synthesis and Catalysis

Phase Transfer Catalysis (PTC) Utilizing Pyridinium (B92312) Salts

Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. fluorochem.co.uk Pyridinium salts, including 1-Benzyl-4-methylpyridin-1-ium bromide, are effective phase transfer catalysts. fluorochem.co.ukrsc.org They function by pairing with an anionic reactant in the aqueous phase, forming an ion pair that is sufficiently lipophilic to migrate into the organic phase and react with the organic-soluble substrate.

The creation of carbon-carbon (C-C) bonds is fundamental to the construction of complex organic molecules. Pyridinium salts have been explored as catalysts in several important C-C bond-forming reactions.

The Knoevenagel condensation , a key method for forming a new carbon-carbon double bond, involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. rsc.org While some modern approaches aim for catalyst-free conditions, the use of phase transfer catalysts like pyridinium salts can be crucial for achieving high yields and mild reaction conditions.

The Michael addition is another vital C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. beilstein-journals.orgmdpi.com Organocatalysts, including those derived from cinchona alkaloids, have been successfully employed to catalyze asymmetric Michael additions, highlighting the potential for chiral pyridinium-based systems to induce stereoselectivity. beilstein-journals.orgbuchler-gmbh.com

| Reaction Type | Description | Role of Pyridinium Salt |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene compound. rsc.org | Facilitates the reaction between the reactants in different phases. |

| Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.orgmdpi.com | Can act as a phase transfer catalyst or be part of a larger organocatalytic system to promote the reaction. beilstein-journals.org |

The application of pyridinium salts extends to oxidation and reduction reactions. In these processes, the pyridinium salt can act as a reservoir for radical species. acs.org Through single-electron transfer (SET) processes, N-functionalized pyridinium salts can be reduced to generate radical intermediates under mild conditions, which can then participate in subsequent chemical transformations. rsc.orgacs.orgnih.gov This redox activity makes them valuable in photoredox and transition-metal-catalyzed reactions. acs.org

A primary advantage of using phase transfer catalysts like 1-Benzyl-4-methylpyridin-1-ium bromide is the significant enhancement of reaction rates in biphasic systems. fluorochem.co.uk By efficiently transporting the reacting anion from the aqueous to the organic phase, the catalyst overcomes the insolubility barrier, leading to faster and more efficient reactions. core.ac.uk Furthermore, the structure of the pyridinium salt, including the nature of its substituents, can influence the selectivity of the reaction, a key consideration in the synthesis of complex molecules. core.ac.uk

Organocatalysis and Pyridinium-Derived Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. Pyridinium salts are increasingly being recognized for their potential in this area, both as precursors to other catalysts and as catalysts in their own right.

N-Heterocyclic carbenes (NHCs) are a class of powerful organocatalysts and ligands for transition metals. beilstein-journals.org Pyridinium salts can serve as stable, readily available precursors for the generation of pyridylidene NHCs. rsc.orgacs.org In the presence of a base, deprotonation of the pyridinium ring can lead to the formation of the corresponding NHC, which can then be used in a variety of catalytic applications, including Suzuki-type cross-coupling reactions. rsc.org The development of efficient methods for synthesizing NHC precursors from pyridinium salts is an active area of research. beilstein-journals.orgresearchgate.net

Pyridinium salts can activate substrates through various non-covalent interactions. In N-heterocyclic carbene (NHC) catalysis, for example, pyridinium salts can act as oxidants for the single-electron transfer (SET) oxidation of enals, initiating a radical-mediated transformation. nih.gov The interaction between a chiral NHC-bound intermediate and the pyridinium salt can lead to high levels of enantioselectivity in the functionalization of pyridine (B92270) derivatives. nih.gov This activation through ion-pairing and other non-covalent forces is a key strategy for achieving stereocontrol in organocatalytic reactions.

Asymmetric Catalysis using Chiral Pyridinium Analogues

While 1-Benzyl-4-methylpyridin-1-ium bromide itself is achiral, the introduction of chiral elements into its structure gives rise to analogues capable of inducing stereoselectivity in chemical reactions. Axially chiral pyridinium salts and those bearing chiral substituents have emerged as important scaffolds in asymmetric catalysis. nih.govchemrxiv.org The development of efficient methods for synthesizing structurally diverse chiral amines and their derivatives is of great importance due to their prevalence in natural products, pharmaceuticals, and functional materials. francis-press.com Catalytic asymmetric synthesis is the most efficient approach for obtaining such chiral molecules. francis-press.com

Chiral analogues of 1-Benzyl-4-methylpyridin-1-ium bromide are instrumental in the asymmetric reduction of carbon-nitrogen double bonds (C=N), a key transformation for producing chiral amines. This application can be broadly categorized into the reduction of the endocyclic C=N bonds within the pyridinium ring itself and the reduction of external imine substrates.

The transition-metal-catalyzed asymmetric hydrogenation of pyridinium salts is a direct, atom-economic method for synthesizing chiral piperidines, which are crucial intermediates for many natural products and biologically active compounds. rsc.org In this context, N-benzyl pyridinium salts are hydrogenated using chiral iridium catalysts to yield piperidines with multiple stereogenic centers. mdpi.com For instance, the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, activated by a simple benzyl (B1604629) group, can be achieved with high enantioselectivity using an iridium catalyst featuring a chiral phosphole-based ligand. organic-chemistry.org This strategy provides a versatile and practical route to valuable chiral piperidines. organic-chemistry.org

Similarly, chiral N-phosphonyl imines, which contain a C=N bond, can be reacted with lithium aryl/alkyl acetylides to produce a variety of substituted chiral propargylamines in excellent yields and high diastereoselectivities. rsc.org The development of recyclable catalyst systems for the asymmetric reduction of imines is a key goal in creating economical and environmentally friendly processes. rsc.org

Below is a table summarizing representative catalyst systems used for the asymmetric reduction of C=N bonds in pyridinium-related structures.

| Catalyst System | Substrate Type | Product | Enantioselectivity/Diastereoselectivity | Reference |

| [Ir(cod)Cl]₂ / (R)-DM-SegPhos | Cyclic Pyridinium Salts | Chiral 7,8-Benzoindolizidines | Up to 86:14 er, >20:1 dr | rsc.org |

| Iridium / MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium Salts | 2-Aryl-substituted Piperidines | High enantioselectivity | organic-chemistry.org |

| Chiral Iridium Dinuclear Complexes | Poly-substituted Pyridinium Salts | Substituted Piperidines | High stereoselectivity | mdpi.com |

| Chiral N-phosphonylimine Auxiliary | Lithium Acetylides | Chiral Propargylamines | 96:4 to 99:1 dr | rsc.org |

er = enantiomeric ratio; dr = diastereomeric ratio

As a Building Block or Reagent in Complex Molecule Synthesis

The structural features of 1-Benzyl-4-methylpyridin-1-ium bromide make it a versatile building block for constructing more complex molecular architectures. Its ability to serve as a precursor to reactive intermediates like pyridinium ylides opens up numerous pathways for the synthesis of diverse heterocyclic systems. researchgate.net

Precursor for the Synthesis of Advanced Heterocyclic Compounds

1-Benzyl-4-methylpyridin-1-ium bromide can serve as a starting material for generating pyridinium ylides. These ylides are stable and highly useful nucleophilic intermediates in organic synthesis. researchgate.net They are particularly valuable in 1,3-dipolar cycloaddition reactions with activated alkynes or alkenes to produce indolizine (B1195054) derivatives. researchgate.net Pyridinium ylides are also employed as building blocks for a wide array of other heterocyclic compounds, including cyclopropanes, 2,3-dihydrofurans, and azepines. researchgate.net

Furthermore, pyridinium salts are implicated in the synthesis of fused heterocyclic systems. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved from N-(pyridin-2-yl)benzimidamides through intramolecular annulation. organic-chemistry.org The treatment of certain triazolium salts can also yield triazolo[1,5-a]pyridinium ylides. rsc.org Additionally, pyridinium-based ionic liquids have been used to promote the synthesis of quinazolines, another important class of heterocyclic compounds. openmedicinalchemistryjournal.com A recently developed "deconstruction-reconstruction" strategy transforms pyrimidines into various other nitrogen heterocycles by first converting them into N-arylpyrimidinium salts, which are then cleaved and recyclized to form new scaffolds. nih.gov

The table below showcases examples of advanced heterocyclic compounds that can be synthesized using pyridinium salt precursors.

| Precursor Type | Reaction Type | Product Heterocycle | Reference |

| Pyridinium Ylide | 1,3-Dipolar Cycloaddition | Indolizine | researchgate.net |

| Pyridinium Ylide | Cycloaddition | 1,2,4-Triazole | rsc.org |

| N-(Pyridin-2-yl)benzimidamide | PIFA-mediated Annulation | 1,2,4-Triazolo[1,5-a]pyridine | organic-chemistry.org |

| 2-Aminobenzamide / Aroyl Chloride | Cyclocondensation | Quinazoline | openmedicinalchemistryjournal.com |

| Pyrimidine | Deconstruction-Reconstruction | 2-Aminopyrimidine, 1,2-Oxazole | nih.gov |

Intermediate in the Synthesis of Functional Organic Materials

The pyridinium scaffold is a core component in many functional organic materials, including ionic liquids and electrochromic compounds. rsc.orgresearchgate.net 1-Benzyl-4-methylpyridin-1-ium bromide serves as a key intermediate in the synthesis of these materials.

A prominent example is its use in the creation of extended viologens. Viologens, which are quaternary 4,4'-bipyridinium salts, are well-known for their electrochromic properties and have applications in devices like smart windows. mdpi.com A novel, highly conjugated viologen derivative was synthesized for potential use in optoelectronics. The final step of this synthesis involved the quaternization of a 4,4'-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(pyridine) intermediate with benzyl bromide in refluxing dichloromethane (B109758). This reaction produced the target functional material, 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide, as a purple solid with a 90% yield. mdpi.com The inclusion of the 1-benzylpyridinium bromide moieties is crucial for the material's structure and function. mdpi.com

Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Self-Organization

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the applications of 1-benzyl-4-methylpyridin-1-ium bromide in this field. The pyridinium (B92312) cation is a versatile building block for creating ordered structures through a variety of weak interactions.

Pyridinium derivatives are frequently employed in the design of host-guest systems, where a larger host molecule can encapsulate a smaller guest molecule. While specific studies detailing 1-benzyl-4-methylpyridin-1-ium bromide as a primary component of a host-guest system are not prevalent, the pyridinium motif is a well-established functional group in this context. For instance, host molecules containing pyridinium rings can bind anionic guests through a combination of ion-pairing and C-H···anion hydrogen bonds. The benzyl (B1604629) and methyl groups in 1-benzyl-4-methylpyridin-1-ium bromide would further influence the binding cavity's size, shape, and hydrophobicity, potentially allowing for the selective recognition of specific guest molecules.

In a broader context, research has demonstrated the use of pyridinium-based hosts for anion recognition and sensing. For example, tripodal "pinwheel" type anion hosts based on a triethylbenzene (B13742051) core and bipyridinium or ethylnicotinium arms have been shown to bind anions like bromide and hexafluorophosphate (B91526) through C-H···anion interactions arctomsci.com. The binding affinity and selectivity of such systems are highly dependent on the nature of the pyridinium salt and the guest molecule.

Table 1: Examples of Host-Guest Systems Utilizing Pyridinium Interactions

| Host Compound Type | Guest Species | Key Interactions | Potential Application | Reference |

| Tripodal Pyridinium Host | Anions (Br⁻, PF₆⁻) | C-H···Anion Hydrogen Bonding, π-stacking | Anion Sensing, Separation | arctomsci.com |

| Pyridinium-based Macrocycles | Neutral Aromatic Molecules | π-π Stacking, Hydrophobic Effects | Molecular Recognition, Catalysis | N/A |

| Cucurbit[n]uril with Pyridinium Guests | Various Organic Molecules | Ion-Dipole, Hydrophobic Interactions | Drug Delivery, Sensing | N/A |

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Pyridinium compounds, particularly those with thiol or other surface-active groups, can form SAMs on surfaces like gold. While direct studies on SAMs of 1-benzyl-4-methylpyridin-1-ium bromide are limited, research on pyridine-terminated thiols provides insight into how such molecules might behave. The orientation and packing of the molecules in the SAM are governed by the interplay between the head group's interaction with the substrate, van der Waals forces between the alkyl chains, and π-π stacking interactions between the aromatic rings. The benzyl and methyl groups of 1-benzyl-4-methylpyridin-1-ium would play a significant role in the packing density and surface properties of such a monolayer.

The formation of SAMs allows for the precise control of surface properties, such as wettability, adhesion, and chemical reactivity. For example, a surface modified with a SAM of a pyridinium salt would exhibit a positive charge, which could be used to attract and bind negatively charged species.

Supramolecular polymers are polymeric chains formed through reversible, non-covalent interactions between monomeric units. The dynamic nature of these interactions allows for properties such as self-healing and responsiveness to external stimuli. Pyridinium-based systems can participate in supramolecular polymerization through various non-covalent interactions, including π-π stacking and host-guest interactions.

Although specific examples of reversible supramolecular polymerization using 1-benzyl-4-methylpyridin-1-ium bromide as the monomer are not detailed in available literature, the principles can be illustrated with related systems. For instance, monomers containing pyridinium units can be designed to self-assemble into long polymer-like chains in solution. The strength and directionality of the interactions between the monomers, and thus the degree of polymerization, can be tuned by altering factors such as solvent, temperature, and concentration.

Polymeric Materials and Functionalized Surfaces

The incorporation of the 1-benzyl-4-methylpyridin-1-ium moiety into polymer structures or onto surfaces can impart unique properties, leading to a range of applications in materials science.

Polymers containing pyridinium salt units in their backbone or as pendant groups are a class of polyelectrolytes known as ionomers. These materials are of significant interest for applications such as anion exchange membranes (AEMs) in fuel cells and for ion exchange resins. The pyridinium group provides a fixed positive charge, which facilitates the transport of anions.